

# Application Notes: N,N'-Bis(P-toluenesulfonyl)hydrazine in the Synthesis of $\alpha$ -Diazoacetates

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## Compound of Interest

Compound Name: *N,N'*-Bis(P-toluenesulfonyl)hydrazine

Cat. No.: B085308

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## Introduction

$\alpha$ -Diazoacetates are valuable reagents in organic synthesis, serving as precursors for a variety of important transformations, including cyclopropanations, C-H insertions, and Wolff rearrangements.[1][2] The use of **N,N'-Bis(P-toluenesulfonyl)hydrazine**, also known as N,N'-ditosylhydrazine, offers a convenient and efficient method for the synthesis of  $\alpha$ -diazoacetates from the corresponding  $\alpha$ -bromoacetates.[1][3][4] This approach avoids the use of potentially explosive and toxic reagents like diazomethane, providing a safer and more practical alternative for laboratory and industrial applications.[3] The reagent itself is a stable, crystalline solid that is easy to handle and can be stored for extended periods without decomposition.[1]

This method is notable for its operational simplicity, short reaction times, and the facile removal of water-soluble byproducts.[1][3] The reaction proceeds by treating an  $\alpha$ -bromoacetate with N,N'-ditosylhydrazine in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), at low temperatures.[1]

## Key Features:

- **Safety:** Circumvents the use of hazardous reagents like diazomethane.
- **Stability:** N,N'-Ditosylhydrazine is a stable, crystalline solid.[1]

- Efficiency: The reaction typically proceeds in high yields with short reaction times.[1][4]
- Versatility: Applicable to a range of  $\alpha$ -bromoacetates for the synthesis of various  $\alpha$ -diazooacetates.[3]
- Simplicity: The experimental procedure and workup are straightforward.[3]

## Quantitative Data Summary

The synthesis of various  $\alpha$ -diazooacetates using N,N'-ditosylhydrazine and an  $\alpha$ -bromoacetate has been reported with good to excellent yields. The following table summarizes the yields for a selection of substrates as described in the literature.

| Entry | R Group of Ester (R-OCOCH <sub>2</sub> Br) | Product (R-OCOCHN <sub>2</sub> ) | Yield (%) |
|-------|--|----------------------------------|-----------|
| 1     | Benzyl                                     | Benzyl diazoacetate              | 81        |
| 2     | Methyl                                     | Methyl diazoacetate              | 65        |
| 3     | Ethyl                                      | Ethyl diazoacetate               | 75        |
| 4     | t-Butyl                                    | t-Butyl diazoacetate             | 88        |
| 5     | Phenethyl                                  | Phenethyl diazoacetate           | 85        |
| 6     | 4-Nitrobenzyl                              | 4-Nitrobenzyl diazoacetate       | 91        |
| 7     | 4-Methoxybenzyl                            | 4-Methoxybenzyl diazoacetate     | 84        |
| 8     | 2-Naphthylmethyl                           | 2-Naphthylmethyl diazoacetate    | 86        |

Table adapted from Organic Syntheses, Vol. 89, pp. 501-509 (2012).[3]

## Experimental Protocols

## Protocol 1: Synthesis of N,N'-Bis(P-toluenesulfonyl)hydrazine

This protocol describes the preparation of the key reagent, N,N'-ditosylhydrazine, from p-toluenesulfonyl hydrazide and p-toluenesulfonyl chloride.

Materials:

- p-Toluenesulfonyl hydrazide
- p-Toluenesulfonyl chloride
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Pyridine
- n-Hexane
- Water ( $\text{H}_2\text{O}$ )
- Acetone
- Diethyl ether ( $\text{Et}_2\text{O}$ )

Equipment:

- Three-necked round-bottomed flask
- Internal thermocouple temperature probe
- Pressure-equalizing dropping funnel
- Overhead mechanical stirrer
- Ice bath
- Büchner funnel with a medium-porosity fritted disk
- Vacuum filtration apparatus

#### Procedure:

- A 3-L, three-necked round-bottomed flask is equipped with an internal thermocouple, a dropping funnel, and a mechanical stirrer.
- The flask is charged with p-toluenesulfonyl hydrazide (25.8 g, 134 mmol, 1.00 equiv) and p-toluenesulfonyl chloride (33.2 g, 174 mmol, 1.30 equiv) in 134 mL of  $\text{CH}_2\text{Cl}_2$ .<sup>[3]</sup>
- The resulting suspension is stirred and cooled in an ice bath.
- Pyridine (14.1 mL, 174 mmol, 1.30 equiv) is added dropwise over 5 minutes, ensuring the internal temperature does not exceed 10 °C. The mixture will become homogeneous and yellow, with a white precipitate forming within 3 minutes.<sup>[3]</sup>
- After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.<sup>[3]</sup>
- n-Hexane (200 mL) and  $\text{H}_2\text{O}$  (300 mL) are added, and the mixture is stirred in an ice bath for 15 minutes.<sup>[3]</sup>
- The white precipitate is collected by suction filtration using a Büchner funnel and washed with ice-cooled  $\text{Et}_2\text{O}$  (200 mL).<sup>[3]</sup>
- The solid is dried under vacuum.
- For recrystallization, the solid is dissolved in boiling acetone (320 mL), and  $\text{H}_2\text{O}$  (150 mL) is slowly added.<sup>[3]</sup>
- The mixture is cooled in an ice bath for 1 hour to induce crystallization.
- The white precipitate is collected by suction filtration, washed with ice-cooled  $\text{Et}_2\text{O}$  (100 mL), and dried under vacuum over  $\text{P}_2\text{O}_5$  to yield N,N'-ditosylhydrazine.<sup>[3]</sup>

## Protocol 2: Synthesis of Benzyl Diazoacetate

This protocol details the synthesis of a representative  $\alpha$ -diazoacetate, benzyl diazoacetate, from benzyl bromoacetate and the previously synthesized N,N'-ditosylhydrazine.

#### Materials:

- Benzyl bromoacetate
- N,N'-Ditosylhydrazine
- Tetrahydrofuran (THF), anhydrous
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Saturated aqueous sodium hydrogen carbonate ( $\text{NaHCO}_3$ ) solution
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- Water ( $\text{H}_2\text{O}$ )
- Brine
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous
- Silica gel for column chromatography

Equipment:

- Round-bottomed flask
- Argon or nitrogen inert atmosphere setup
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Chromatography column

Procedure:

- A round-bottomed flask is flushed with argon and charged with benzyl bromoacetate (13.8 g, 60.2 mmol, 1.00 equiv) and 300 mL of anhydrous THF.[3]
- N,N'-Ditosylhydrazine (30.8 g, 90.4 mmol, 1.50 equiv) is added to the flask.[3]
- The suspension is stirred and cooled in an ice bath.
- DBU (35.9 mL, 241 mmol, 4.00 equiv) is added dropwise over 5 minutes, maintaining the internal temperature below 20 °C. The reaction mixture will become homogeneous and turn yellow.[3]
- The reaction is stirred for 30 minutes, and completion is monitored by TLC.[3]
- Saturated aqueous NaHCO<sub>3</sub> solution (30 mL) is added to quench the reaction.[3]
- The reaction mixture is poured into a separatory funnel containing Et<sub>2</sub>O (200 mL) and H<sub>2</sub>O (300 mL).[3]
- The layers are separated, and the aqueous phase is extracted twice with Et<sub>2</sub>O (2 x 200 mL). [3]
- The combined organic layers are washed with brine (200 mL) and dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>. [3]
- The solution is filtered, and the solvent is removed by rotary evaporation to yield the crude product.[3]
- The crude benzyl diazoacetate is purified by silica gel column chromatography.[3]

## Visualizations

Caption: Reaction scheme for the synthesis of  $\alpha$ -diazoacetates.

Caption: Experimental workflow for  $\alpha$ -diazoacetate synthesis.

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